Phenylaminopyridin-3-ylacetonitrile
Description
Phenylaminopyridin-3-ylacetonitrile (CAS: 904813-91-8) is a nitrile-containing heterocyclic compound with a molecular weight of 209.25 g/mol . Its structure features a pyridine ring substituted at the 3-position with an acetonitrile group and a phenylamino moiety.
Properties
IUPAC Name |
2-anilino-2-pyridin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-13(11-5-4-8-15-10-11)16-12-6-2-1-3-7-12/h1-8,10,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJYDAGMDMNRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378042 | |
| Record name | Phenylaminopyridin-3-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-91-8 | |
| Record name | α-(Phenylamino)-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylaminopyridin-3-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylaminopyridin-3-ylacetonitrile typically involves the reaction of 3-bromopyridine with phenylamine under suitable conditions to form the phenylaminopyridine intermediate. This intermediate is then reacted with acetonitrile in the presence of a base to yield this compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenylaminopyridin-3-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenylamino and acetonitrile groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Phenylaminopyridin-3-ylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of phenylaminopyridin-3-ylacetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Phenylaminopyridin-3-ylacetonitrile with structurally or functionally related nitrile derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
In contrast, pyridin-2-yl ethoxy substituents in phthalonitrile derivatives (e.g., ) facilitate metal coordination, as seen in zinc phthalocyaninate synthesis . Heterocyclic Variations: Thiophen and pyrazole substituents in Isobutyl 3-Thiophen-3-Yl-1H-Pyrazol-5-Ylacetonitrile may confer distinct electronic properties compared to pyridine-based analogs, influencing solubility and biological activity.
Synthetic Pathways: Aromatic nucleophilic substitution is a shared method for nitrile-containing compounds. For example, highlights this approach for phthalonitrile derivatives, suggesting compatibility with this compound’s synthesis .
Applications: Phthalonitrile derivatives are precursors for phthalocyanines, which are used in dyes and photodynamic therapy . This compound’s structure, however, is more suited for small-molecule applications (e.g., kinase inhibitors) due to its compact aromatic system.
Research Implications and Limitations
- Gaps in Data: While confirms the commercial availability of this compound, detailed spectroscopic or biological data are absent. Further studies on its reactivity (e.g., cyano group transformations) are needed.
- Structural Insights : The pyridine ring’s position (3- vs. 2-substitution) significantly impacts electronic properties, as seen in ’s phthalonitrile derivatives, where pyridin-2-yl groups enable metal coordination .
Biological Activity
Phenylaminopyridin-3-ylacetonitrile (CAS: 904813-91-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring connected to a phenyl group and an acetonitrile moiety. Its molecular formula is , with a molecular weight of 198.22 g/mol. The synthesis typically involves multi-step reactions, allowing for structural modifications that enhance its biological activity.
Synthetic Route Example
A common synthetic route for this compound includes:
- Starting Materials : Pyridine derivatives and acetonitrile.
- Reagents : Base catalysts or coupling agents.
- Conditions : Reflux in polar solvents such as acetonitrile or dimethylformamide (DMF).
The synthesis can be optimized to yield various derivatives with potentially improved biological properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can influence pharmacokinetics and therapeutic efficacy.
Anti-Cancer Potential
Studies have suggested that this compound may possess anti-cancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
Case Studies and Research Findings
-
Anti-Fibrotic Activity : A study evaluated the compound's effects on hepatic stellate cells (HSC-T6). The results indicated that certain derivatives exhibited better anti-fibrotic activities than established drugs like Pirfenidone, with IC50 values suggesting potent inhibition of collagen expression (Table 1).
Compound IC50 (μM) Activity 12m 45.69 Anti-fibrotic 12q 45.81 Anti-fibrotic - Mechanism of Action : Molecular docking studies revealed that this compound forms stable complexes with target proteins, influencing their activity and potentially leading to therapeutic effects.
Applications
This compound has several promising applications:
- Drug Development : Ongoing research focuses on its potential as an anti-inflammatory and anti-cancer agent.
- Synthesis of Derivatives : Its ability to serve as a precursor for synthesizing novel heterocyclic compounds expands its utility in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
